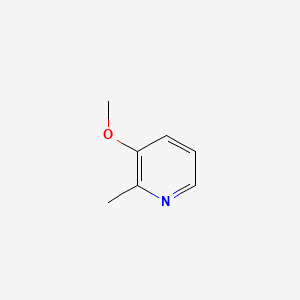
3-甲氧基-2-甲基吡啶
概述
描述
3-Methoxy-2-methylpyridine is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.16 . It is also known by other names such as 3-methoxy-2-picoline and 3-methoxy-2-methyl-pyridine .
Synthesis Analysis
The synthesis of 2-methylpyridines, which includes 3-Methoxy-2-methylpyridine, can be achieved using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .Molecular Structure Analysis
The molecular structure of 3-Methoxy-2-methylpyridine is represented by the chemical formula C7H9NO . The InChI Key for this compound is QRCUQLANPHYVEH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Methoxy-2-methylpyridine has a boiling point of 173.1°C at 760 mmHg . The density of this compound is approximately 1.0±0.1 g/cm3 . The flash point is 60.9°C .科学研究应用
电压门控钾离子通道阻滞剂
Rodríguez-Rangel 等人(2019、2020 年)研究了 4-氨基吡啶 (4AP) 的衍生物,包括甲氧基取代类似物,作为电压门控钾离子通道阻滞剂的潜力。这些化合物(包括带有甲氧基的化合物)被评估其阻断 Shaker K+ 通道的能力,这与多发性硬化的症状治疗有关。研究发现,甲氧基衍生物可以调节这些通道的活性,表明它们在神经退行性疾病的治疗和成像中的潜在应用 Rodríguez-Rangel 等人,2020。
治疗骨质疏松症的拮抗剂
Hutchinson 等人(2003 年)发现了一种以甲氧基吡啶部分为特征的化合物作为 α(v)β(3) 受体的强效拮抗剂。这种分子在骨质疏松症的预防和治疗的体外和体内模型中显示出前景,这标志着为骨病开发新的治疗剂迈出了重要一步 Hutchinson 等人,2003。
石松生物碱的合成
Bisai 和 Sarpong(2010 年)在石松生物碱的合成中利用了甲氧基吡啶,展示了这些化合物在复杂天然产物组装中的作用。该研究突出了甲氧基吡啶在有机合成中作为中间体的应用,从而能够构建具有药理学意义的分子 Bisai 和 Sarpong,2010。
DNA 和蛋白质结合研究
Mukhopadhyay 等人(2017 年)探索了具有甲氧基吡啶配体的铱 (III) 配合物与 DNA 和蛋白质的结合亲和力,证明了这些化合物在抗癌治疗中的潜力。该研究提供了对有效 DNA/蛋白质相互作用的结构要求的见解,为新型化疗剂的开发做出了贡献 Mukhopadhyay 等人,2017。
作用机制
安全和危害
3-Methoxy-2-methylpyridine is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
属性
IUPAC Name |
3-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-7(9-2)4-3-5-8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCUQLANPHYVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180997 | |
| Record name | 3-Methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methylpyridine | |
CAS RN |
26395-26-6 | |
| Record name | 3-Methoxy-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26395-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026395266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Methoxy-2-methylpyridine in pharmaceutical chemistry?
A: While 3-Methoxy-2-methylpyridine itself might not possess direct pharmaceutical activity, it serves as a crucial building block in the multi-step synthesis of pantoprazole. [, ] Pantoprazole is a widely used medication for managing conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The efficient synthesis of this intermediate directly impacts the overall production of pantoprazole.
Q2: How does the research optimize the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a derivative of 3-Methoxy-2-methylpyridine?
A: The research focuses on improving the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide from 3-Methoxy-2-methylpyridine. [] One key optimization involves using toluene as the solvent and carefully controlling the amount of phosphorus oxychloride used. This approach, coupled with direct neutralization using sodium hydroxide and a streamlined extraction process, significantly reduces the reaction time to just 2 hours. Additionally, it minimizes environmental impact by reducing the amount of phosphorus oxychloride required and achieving a near-neutral pH during the reaction. This optimized process not only increases efficiency but also makes the production of 4-Chloro-3-methoxy-2-methylpyridine N-oxide more cost-effective and environmentally friendly.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





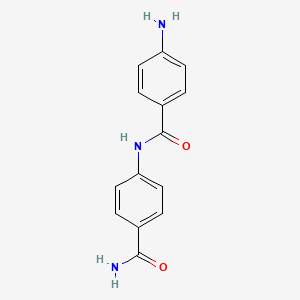
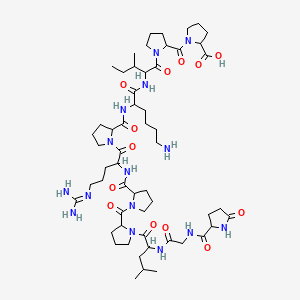
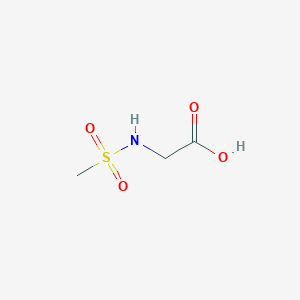



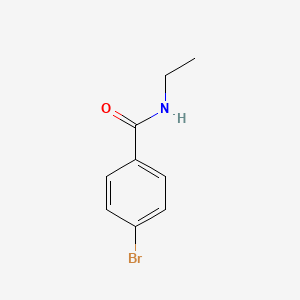


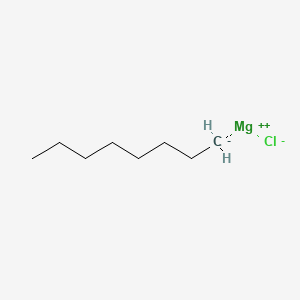
![1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene](/img/structure/B1587411.png)
